molecular formula C14H22O2 B049806 6-hydroxy-4-[(2R)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one CAS No. 915235-16-4

6-hydroxy-4-[(2R)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one

Cat. No. B049806
CAS RN: 915235-16-4
M. Wt: 222.32 g/mol
InChI Key: NLRKVPMURLQGJL-LKSINWNRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-hydroxy-4-[(2R)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one is a synthetic compound that belongs to the class of chalcones. It is a yellow crystalline solid with a molecular formula of C15H20O2. This compound has gained significant attention in scientific research due to its potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 6-hydroxy-4-[(2R)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes and signaling pathways involved in cancer cell growth and inflammation. It may also act as an antioxidant by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
6-hydroxy-4-[(2R)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, such as matrix metalloproteinases and cyclooxygenase-2. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 6-hydroxy-4-[(2R)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one in lab experiments is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, it is relatively easy to synthesize and has a high yield. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, its efficacy and safety in humans have not been fully evaluated.

Future Directions

There are several future directions for research on 6-hydroxy-4-[(2R)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one. One direction is to further investigate its mechanism of action and optimize its therapeutic potential for cancer and neurodegenerative diseases. Another direction is to evaluate its safety and efficacy in humans through clinical trials. Additionally, it may be useful to explore its potential as a natural preservative in food and cosmetics due to its antioxidant properties.

Synthesis Methods

The synthesis of 6-hydroxy-4-[(2R)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one involves the condensation of 4-hydroxyacetophenone and 2-methyl-5-hepten-2-ol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of a chalcone intermediate, which is then cyclized to form the final product. The yield of this reaction is typically around 60%.

Scientific Research Applications

6-hydroxy-4-[(2R)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one has shown potential in various scientific research applications. It has been studied for its antioxidant, anti-inflammatory, and anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

915235-16-4

Product Name

6-hydroxy-4-[(2R)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

6-hydroxy-4-[(2R)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one

InChI

InChI=1S/C14H22O2/c1-10(2)5-4-6-11(3)12-7-8-13(15)14(16)9-12/h5,7-8,11-12,14,16H,4,6,9H2,1-3H3/t11-,12?,14?/m1/s1

InChI Key

NLRKVPMURLQGJL-LKSINWNRSA-N

Isomeric SMILES

C[C@H](CCC=C(C)C)C1CC(C(=O)C=C1)O

SMILES

CC(CCC=C(C)C)C1CC(C(=O)C=C1)O

Canonical SMILES

CC(CCC=C(C)C)C1CC(C(=O)C=C1)O

synonyms

4-[(1R)-1,5-Dimethyl-4-hexenyl]-6-hydroxy-2-cyclohexen-1-one; 

Origin of Product

United States

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